Ethyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride, cis
Description
Ethyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride, cis (molecular formula: C₇H₁₄ClNO₃, molecular weight: 195.65) is a chiral pyrrolidine derivative featuring a hydroxyl group at the 3-position and an ethyl ester moiety at the 2-position, stabilized as a hydrochloride salt . This compound is primarily utilized as a building block in pharmaceutical synthesis due to its stereochemical versatility and solubility-enhancing hydrochloride form. Its cis configuration at the 2- and 3-positions introduces distinct spatial and electronic properties critical for interactions in drug-receptor systems.
Properties
IUPAC Name |
ethyl (2S,3R)-3-hydroxypyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-2-11-7(10)6-5(9)3-4-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKHSMQEXQMAOE-IBTYICNHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CCN1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@@H](CCN1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51814-20-1 | |
| Record name | D-Proline, 3-hydroxy-, ethyl ester, hydrochloride (1:1), (3S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51814-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride, cis, typically involves the reaction of ethyl 3-hydroxypyrrolidine-2-carboxylate with hydrochloric acid. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Formation of Ethyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride, cis
The synthesis of the cis-isomer typically involves esterification or substitution reactions. For example, thionyl chloride (SOCI₂) is commonly used in methanol under controlled conditions to convert hydroxyl-containing precursors into the desired ester hydrochloride salt.
| Reaction Conditions | Reagents | Yield | References |
|---|---|---|---|
| 0–60°C for 4h (inert atmosphere) | Thionyl chloride, MeOH | 100% | |
| 0–75°C for 4.5h | Thionyl chloride, MeOH | 100% | |
| 0–20°C for 6h | Thionyl chloride, MeOH | — |
These methods highlight the role of thionyl chloride in activating hydroxyl groups for esterification, with yields reaching 100% under optimized conditions .
Functionalization via Hydroxyl Group Protection
The hydroxyl group in the compound undergoes protection/deprotection strategies to enable further synthetic transformations. Common protecting groups include tert-butoxycarbonyl (Boc) .
| Reaction Type | Conditions | Reagents | Yield | References |
|---|---|---|---|---|
| Boc Protection | 0–20°C for 0.12h | Boc-anhydride, Et₃N, DCM | 99% | |
| Boc Protection | 20°C for 16h | Boc-anhydride, Et₃N, DCM | 99% | |
| Deprotection | TFA, CH₂Cl₂, rt for 3h | TFA | — |
The use of triethylamine (Et₃N) as a base and dichloromethane (DCM) as a solvent is critical for efficient Boc protection . Deprotection with trifluoroacetic acid (TFA) enables subsequent functionalization .
Sulfenylation Reactions
Sulfenylation attempts using TolSO₂SMe under various bases (e.g., DBU, Et₃N) demonstrate limited success, likely due to steric hindrance or competing side reactions.
| Electrophile | Base | Temperature | Time | Yield (Desired Product) | References |
|---|---|---|---|---|---|
| TolSO₂SMe | DBU (1.5eq) | rt | 5 min | 0% | |
| TolSO₂SMe | Et₃N (2eq) | rt | 6h | 20% | |
| TolSO₂SMe | K₂CO₃ | rt | 6h | 15% |
These trials suggest that steric factors and base strength significantly impact sulfenylation efficiency .
Radiofluorination and Deprotection
While not directly involving the cis compound, related proline derivatives undergo radiofluorination and HCl-mediated deprotection . These methods emphasize the importance of acid strength and reaction duration for selective deprotection.
| Deprotection Conditions | Cartridge Type | Total Time (min) | Radiochemical Yield | References |
|---|---|---|---|---|
| 127°C for 10 min | SCX | 74 | 42% | |
| 60°C for 5 min | MCX | 63 | 36% |
This highlights the role of acid-labile protecting groups in enabling selective transformations .
Key Observations and Implications
-
Thionyl chloride is a versatile reagent for esterification, yielding near-quantitative conversions under optimized conditions .
-
Boc protection enables selective functionalization of the hydroxyl group, with triethylamine and DCM being optimal reactants .
-
Sulfenylation remains challenging due to steric constraints, necessitating further optimization for higher yields .
-
Acid-mediated deprotection (e.g., HCl, TFA) is critical for removing protecting groups while preserving the hydrochloride salt .
This synthesis-driven analysis underscores the compound’s reactivity profile, emphasizing the interplay of reaction conditions, reagents, and steric factors in achieving desired transformations.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride has garnered attention for its potential therapeutic applications:
- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties against viruses such as SARS-CoV-2. A study reported an effective concentration (EC50) of approximately 4.7 µM with a cytotoxic concentration (CC50) of 21 µM, yielding a selectivity index of 4.47.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit transglutaminase enzymes, which are involved in various physiological processes. Some derivatives achieved over 80% inhibition at optimal concentrations, suggesting therapeutic potential for conditions like liver fibrosis.
Organic Synthesis
Ethyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride serves as a chiral building block in organic synthesis. Its unique structure allows for the development of complex molecules, including:
- Glycopeptides : Used in synthesizing glycopeptide antibiotics.
- ACE Inhibitors : Investigated for their role in managing hypertension and heart failure.
Case Study 1: Antiviral Profiling
A study focusing on the antiviral properties of this compound demonstrated significant efficacy against SARS-CoV-2. The results highlighted the importance of structural modifications to enhance antiviral activity while minimizing cytotoxic effects.
Case Study 2: Transglutaminase Inhibition
In vitro studies on transglutaminase inhibition revealed that certain derivatives of ethyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride could effectively inhibit enzyme activity, offering insights into potential treatments for fibrotic diseases.
Research Findings Overview
| Study | Activity | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|---|
| Study on SARS-CoV-2 | Antiviral | 4.7 | 21 | 4.47 |
| Transglutaminase Inhibition | Enzyme Inhibition | N/A | N/A | N/A |
Mechanism of Action
The mechanism of action of ethyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride, cis, involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl Ester Analogs
Methyl esters of hydroxypyrrolidine carboxylates are close analogs differing in ester group size. For example:
- Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride (C₇H₁₂ClNO₃, MW: 181.62) shares the hydroxyl and carboxylate groups but features a methyl ester, reducing steric bulk compared to the ethyl variant .
- rel-(2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride (C₆H₁₂ClNO₃, MW: 181.62) highlights the role of relative stereochemistry in modulating physicochemical properties like melting points and solubility .
Key Difference : Ethyl esters generally exhibit higher lipophilicity than methyl esters, influencing membrane permeability in drug design.
Substituent Variations
- cis-3-Phenylpyrrolidine-2-carboxylic Acid Hydrochloride (C₁₅H₁₃NO₂·HCl, MW: 283.73) replaces the hydroxyl group with a phenyl ring, enhancing aromatic interactions but reducing hydrogen-bonding capacity .
- 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (C₆H₉NO₃, CAS: 42346-68-9) introduces a ketone group, altering electron distribution and acidity compared to the hydroxylated target compound .
Functional Group Impact : Hydroxyl groups improve water solubility, while phenyl or oxo groups may enhance binding to hydrophobic pockets in enzymes.
Simplified Pyrrolidine Derivatives
Data Table of Key Parameters
Biological Activity
Ethyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride, cis (EHPCH), is a compound belonging to the pyrrolidine family, known for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of EHPCH, exploring its mechanisms of action, potential therapeutic uses, and relevant case studies.
EHPCH has the following chemical properties:
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 195.62 g/mol
- Structure : Characterized by a hydroxyl group at the 3-position and a carboxylate group at the 2-position of the pyrrolidine ring.
The hydrochloride form enhances solubility and stability in aqueous solutions, making it suitable for various pharmaceutical applications.
EHPCH exhibits its biological activity primarily through interactions with specific biological targets, particularly enzymes involved in metabolic processes. Research indicates that this compound may act as an enzyme inhibitor or substrate, influencing pathways related to neurotransmitter synthesis and degradation. The stereochemistry of EHPCH plays a crucial role in its binding affinity and specificity to these targets.
Potential Enzyme Interactions
- Enzyme Inhibition : EHPCH may inhibit certain enzymes, thereby affecting metabolic pathways.
- Substrate Activity : It can also act as a substrate in biochemical reactions, influencing neurotransmitter dynamics.
Biological Activities
The biological activities of EHPCH are diverse and include:
- Neuroprotective Effects : EHPCH has been studied for its potential neuroprotective properties, particularly in conditions like neurodegeneration.
- Antibacterial Activity : Similar compounds have shown promise as precursors for antibiotics, suggesting a potential role in antimicrobial therapies.
- Calcium Channel Modulation : As a precursor in synthesizing calcium antagonists, EHPCH may influence calcium signaling pathways.
Neuroprotective Studies
A study investigating the neuroprotective effects of EHPCH demonstrated its ability to reduce oxidative stress markers in neuronal cell lines. The results indicated significant reductions in cell death under oxidative stress conditions, suggesting a protective mechanism against neurodegeneration.
| Study | Findings |
|---|---|
| Neuroprotection (2022) | Reduced oxidative stress markers; enhanced cell viability in neuronal cells. |
Antimicrobial Research
In antimicrobial studies, EHPCH was evaluated alongside other pyrrolidine derivatives for their effectiveness against various bacterial strains. The compound exhibited moderate antibacterial activity, indicating its potential as a lead compound for antibiotic development.
| Study | Bacterial Strains Tested | Results |
|---|---|---|
| Antimicrobial Activity (2023) | E. coli, S. aureus | Moderate activity observed; potential for further development. |
Q & A
Basic Research Questions
Q. How can the synthesis of cis-ethyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride be optimized to improve yield and purity?
- Methodological Answer : Acidic hydrolysis of ester precursors (e.g., tert-butyl esters) under reflux with 6N HCl for controlled durations (e.g., 17 hours) is a common approach. Recrystallization from ethanol-diethyl ether mixtures enhances purity, as demonstrated in analogous pyrrolidine-carboxylate syntheses . Monitor reaction progress via TLC and adjust reflux time to minimize side products.
Q. What analytical techniques are critical for confirming the structural integrity of cis-ethyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride?
- Methodological Answer :
- NMR Spectroscopy : Use deuterated methanol (CD₃OD) to resolve stereochemical features, focusing on δ 2.2–4.2 ppm for pyrrolidine ring protons and δ 4.65 ppm for hydroxyl-bearing carbons .
- Elemental Analysis : Validate empirical formulas (e.g., C₇H₁₄ClNO₃) by comparing calculated vs. observed values for C, H, and N (e.g., C: 57.70% calc. vs. 57.92% obs.) .
- X-ray Crystallography : For absolute stereochemical confirmation, refine structures using SHELXL, leveraging high-resolution data and twin-detection algorithms .
Q. What are the best practices for handling and storing this compound to prevent degradation?
- Methodological Answer : Store as a hydrochloride salt at –20°C in airtight, moisture-free containers. For long-term stability (>1 year), dissolve in anhydrous ethanol and store at –80°C. Avoid prolonged exposure to humidity or basic conditions to prevent ester hydrolysis .
Advanced Research Questions
Q. How does the stereochemistry (cis vs. trans) of the 3-hydroxy group influence the compound’s reactivity in peptide coupling or catalysis?
- Methodological Answer : The cis configuration enhances intramolecular hydrogen bonding between the hydroxyl and carboxylate groups, reducing rotational freedom and altering nucleophilicity. Compare coupling efficiencies (e.g., with EDCI/HOBt) between cis and trans isomers via HPLC-MS. Stereochemical effects on catalytic activity can be probed using kinetic studies in asymmetric synthesis .
Q. What experimental conditions destabilize the cis configuration, and how can this be mitigated during synthetic applications?
- Methodological Answer : Elevated temperatures (>100°C) or prolonged exposure to acidic/basic media may induce epimerization. Stabilize the cis form by:
- Using low-temperature (–40°C) reaction conditions.
- Adding chelating agents (e.g., Mg²⁺) to coordinate the hydroxyl group and prevent tautomerism .
Q. How can intermediates in the synthesis of this compound be characterized to resolve conflicting spectral data?
- Methodological Answer : For ambiguous NMR signals (e.g., overlapping multiplet regions), employ 2D techniques (COSY, HSQC) to assign proton-carbon correlations. Cross-validate mass spectrometry (HRMS) and IR data to confirm functional groups. If crystallinity is poor, use SHELXD for structure solution from powder diffraction data .
Q. What strategies are effective for resolving contradictions between theoretical and observed elemental analysis results?
- Methodological Answer : Discrepancies in carbon/hydrogen percentages (e.g., C: 57.70% calc. vs. 57.94% obs.) often arise from residual solvents or hydration. Dry samples under high vacuum (<0.1 mmHg) for 24 hours before analysis. Use thermogravimetric analysis (TGA) to quantify solvent content and adjust calculations accordingly .
Data-Driven Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
